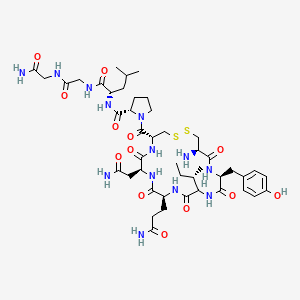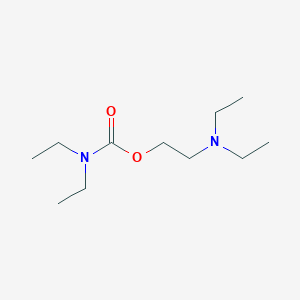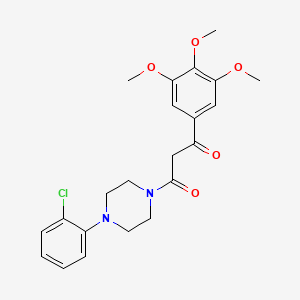
Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate is a complex organic compound that belongs to the piperazine class of chemicals Piperazine compounds are known for their diverse applications in medicinal chemistry, particularly as anthelmintic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethylene glycol. The o-chlorophenyl group is then introduced via a nucleophilic substitution reaction using o-chlorobenzyl chloride. The final step involves the acylation of the piperazine derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as an anthelmintic agent and other therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simpler compound with a six-membered ring containing two nitrogen atoms.
Piperazine derivatives: Compounds with various substituents on the piperazine ring, such as piperazine citrate and piperazine adipate.
Uniqueness
Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the o-chlorophenyl and 3,4,5-trimethoxybenzoyl groups differentiates it from other piperazine derivatives, potentially leading to unique applications and effects.
Propiedades
Número CAS |
23776-28-5 |
|---|---|
Fórmula molecular |
C22H25ClN2O5 |
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
1-[4-(2-chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C22H25ClN2O5/c1-28-19-12-15(13-20(29-2)22(19)30-3)18(26)14-21(27)25-10-8-24(9-11-25)17-7-5-4-6-16(17)23/h4-7,12-13H,8-11,14H2,1-3H3 |
Clave InChI |
ZKVOTJVGDCFDCH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


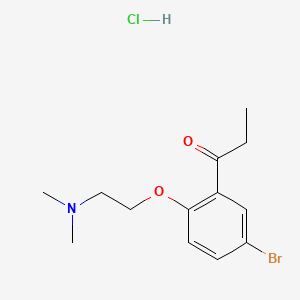
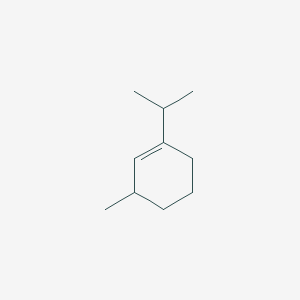

![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)

![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
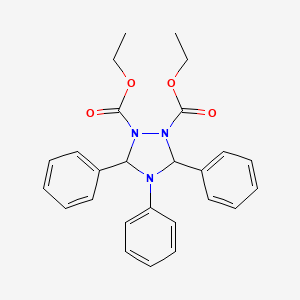
![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)
